![molecular formula C26H23NO7S B568990 3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate CAS No. 946423-58-1](/img/structure/B568990.png)

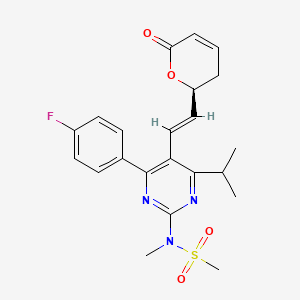

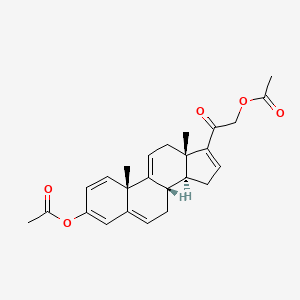

3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

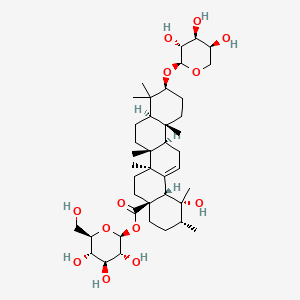

This compound is an intermediate in the synthesis of hydrophilic chemiluminescent acridinium esters containing N-sulfopropyl groups . These are extremely useful labels in the clinical diagnostics industry, especially in automated immunochemical analyzers such as Siemens Healthcare Diagnostics’ ADVIA Centaur systems .Molecular Structure Analysis

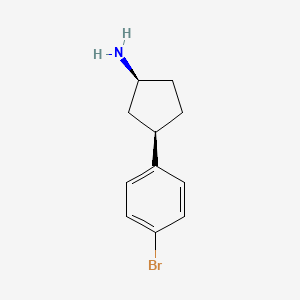

The molecular formula of this compound is C26H23NO7S . It has a molecular weight of 493.53 . The IUPAC name is 3-[9-(4-carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate .Physical And Chemical Properties Analysis

This compound appears as a yellow to dark yellow solid . It has a melting point of >207°C (dec.) . It is slightly soluble in DMSO .Scientific Research Applications

Antimicrobial Properties

Compounds with sulfonate groups, such as quaternary ammonium salts derived from heterocyclic molecules, have been synthesized and tested for their antimicrobial and antifungal activities. For example, certain synthesized quaternary ammonium salts displayed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).

Catalytic Applications

Ionic liquids containing sulfonate groups have demonstrated unprecedented activity and selectivity in catalytic oxidative desulfurization systems. For instance, a novel Polyoxometalate (POM)-based ionic liquid showed remarkable efficiency in removing dibenzothiophene (DBT) from diesel, achieving removal rates of up to 99% under mild conditions (Hao et al., 2019).

Polymer Science

Sulfonated block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications, showcasing high proton conductivity and mechanical properties, making them promising materials for fuel cell membranes (Bae et al., 2009).

Fuel Cell Technology

Ionic liquids, such as 3-triethylammonium propane sulfonate derivatives, have been used to improve the properties of Nafion-based composite membranes for proton exchange membrane (PEM) fuel cells. The addition of these ionic liquids to Nafion membranes enhances thermal stability, hydrophilicity, and conductivity, significantly improving fuel cell performance (Zanchet et al., 2020).

Future Directions

properties

IUPAC Name |

3-[9-(4-carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO7S/c1-16-14-18(25(28)29)15-17(2)24(16)34-26(30)23-19-8-3-5-10-21(19)27(12-7-13-35(31,32)33)22-11-6-4-9-20(22)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H-,28,29,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZOYMNCZXPQKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)